Ampicillin potassium
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
23277-71-6 |
|---|---|
Molecular Formula |
C16H18KN3O4S |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
potassium;(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H19N3O4S.K/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);/q;+1/p-1/t9-,10-,11+,14-;/m1./s1 |
InChI Key |
JWUWRSHQQLUTRD-YWUHCJSESA-M |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C.[K+] |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)[O-])C.[K+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C.[K+] |
Appearance |
Solid powder |
Other CAS No. |
23277-71-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ampicillin potassium |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ampicillin Potassium
Enzymatic Synthesis Pathways
Enzymatic synthesis provides a green alternative to conventional chemical routes for producing ampicillin (B1664943). scielo.br The core of this biotransformation is the enzyme Penicillin G Acylase (PGA), which catalyzes the coupling of the β-lactam nucleus, 6-aminopenicillanic acid (6-APA), with an activated acyl side chain donor. brieflands.comnih.gov
A significant advancement in the enzymatic production of ampicillin is the development of a two-step, one-pot cascade synthesis starting directly from Penicillin G Potassium Salt. nih.govresearchgate.netresearchgate.net This method circumvents the need for the costly isolation and purification of the intermediate 6-APA, a major bottleneck in traditional enzymatic processes. nih.govnih.gov
The process unfolds in a single reactor through two sequential enzymatic reactions catalyzed by PGA:
Hydrolysis: Penicillin G is first hydrolyzed to produce the key intermediate, 6-aminopenicillanic acid (6-APA), and a side product, phenylacetic acid. nih.govnih.gov
Synthesis (Condensation): The newly formed 6-APA is then condensed with an acyl donor, typically D-phenylglycine methyl ester (D-PGME), to synthesize ampicillin. nih.govnih.gov
This integrated one-pot approach streamlines the manufacturing process, making it more economically efficient and environmentally benign. nih.govresearchgate.net Research has demonstrated that by controlling the conditions in these two separated steps within a single pot, high yields of ampicillin can be achieved. nih.govresearchgate.net For instance, a continuous two-step procedure has been reported to achieve an ampicillin yield of 87% in 285 minutes. nih.govresearchgate.net Another study achieved a maximum yield of 57.3% in an aqueous/organic co-solvent system after 17 hours. researchgate.net
Penicillin G Acylase (PGA) (EC 3.5.1.11) is a crucial enzyme in the synthesis of semi-synthetic penicillins. brieflands.comnih.gov It exhibits both hydrolytic activity, cleaving the acyl chain of penicillins to yield 6-APA, and synthetic (transferase) activity, catalyzing the reverse reaction to form new β-lactam antibiotics. brieflands.comnih.gov The enzyme from Escherichia coli is the most relevant for industrial applications. nih.gov
However, the wild-type enzyme's efficiency is often limited by competing hydrolysis reactions: the primary hydrolysis of the acyl donor (D-PGME) and the secondary hydrolysis of the newly formed ampicillin product. scielo.brnih.gov To overcome these limitations, protein engineering and site-directed mutagenesis have been employed to develop superior PGA variants. nih.govnih.gov
Mutagenesis efforts have focused on amino acid residues near the active site to enhance the enzyme's synthetic performance. nih.gov A notable example is the mutation of the phenylalanine residue at position 24 of the β-subunit (βF24). Mutants such as βF24G and βF24A, where phenylalanine is replaced by glycine (B1666218) or alanine (B10760859) respectively, have shown significantly improved characteristics:
Increased Synthesis-to-Hydrolysis (S/H) Ratio: These mutants favor the synthesis reaction over the undesirable hydrolysis side reactions. nih.govresearchgate.net
Higher Yields: The βF24G mutant of Alcaligenes faecalis PGA enabled a 95% conversion of 6-APA to ampicillin. nih.gov
Reduced Reaction Time: The process time to reach maximum product accumulation was significantly shortened. nih.gov
Enhanced Diastereoselectivity: The βPhe24Ala mutant improved the diastereomeric excess for the desired (R)-ampicillin to 98%. nih.gov
These engineered enzymes represent a significant leap forward, making the enzymatic synthesis of ampicillin more viable for industrial-scale production. nih.govnih.gov
To maximize the yield, selectivity, and productivity of the enzymatic synthesis of ampicillin, several reaction parameters must be carefully optimized. scielo.br
The reaction medium plays a critical role in the synthesis. While typically conducted in aqueous solutions, the addition of organic co-solvents has been explored to improve reaction performance. researchgate.net Ethylene (B1197577) glycol has been identified as a particularly effective co-solvent. researchgate.netcapes.gov.br
The presence of ethylene glycol in the reaction mixture can enhance the ampicillin yield by 39–50%. capes.gov.br This improvement is attributed to several factors:
It inhibits the hydrolysis of both the acyl donor (PGME) and the product (ampicillin). capes.gov.br
In one study, optimal conditions for a one-pot synthesis were found to be a 50% (v/v) ethylene glycol-water buffer system. researchgate.net
The pH and temperature of the reaction are critical variables that significantly influence enzyme activity and reaction equilibrium. brieflands.comscielo.br
Temperature: The optimal temperature for ampicillin synthesis is typically a compromise between reaction kinetics and the stability of the enzyme and product. The maximum synthesis activity is often observed between 25°C and 35°C. brieflands.combiotech-asia.org While higher temperatures can increase the initial reaction rate, they can also lead to faster enzyme deactivation and degradation of the antibiotic product. researchgate.net One study identified an optimal temperature of 28°C for a cascade synthesis process. researchgate.netresearchgate.net
| Parameter | Optimal Range/Value | Source(s) |
| pH | 6.0 - 6.5 | brieflands.comscielo.br |
| Temperature | 25°C - 35°C | brieflands.combiotech-asia.org |
The concentrations of the substrates (6-APA and the acyl donor D-PGME) and the amount of enzyme used are key factors in process productivity. brieflands.comnih.gov
Substrate Concentration: The molar ratio of the acyl donor to the β-lactam nucleus (D-PGME/6-APA) significantly affects the yield and selectivity. brieflands.comscielo.br An excess of the acyl donor is generally used to drive the reaction towards synthesis. Ratios of 1:3 to 2:6 (6-APA:D-PGME) have been reported as optimal, achieving high conversion percentages. brieflands.com High substrate concentrations can also help to reduce the relative concentration of water, which in turn suppresses the competing hydrolysis reactions. biotech-asia.org
Enzyme Loading: The amount of enzyme added to the reactor (enzyme loading) directly impacts the reaction rate. nih.govresearchgate.net Optimizing enzyme loading is essential to achieve a high conversion in a reasonable timeframe without using an excessive, and costly, amount of the biocatalyst. nih.govresearchgate.net
| Parameter | Optimal Condition | Finding | Source(s) |
| Substrate Ratio (6-APA:PGME) | 1:3 | Produced the highest ampicillin yield with conversion rates of 84-88%. | brieflands.com |
| Enzyme Loading | Optimized for reaction | Crucial for achieving ~90% conversion in 240 minutes in a cascade process. | nih.govresearchgate.net |
Optimization of Biocatalytic Reaction Conditions
Reactive Crystallization Strategies in Ampicillin Synthesis
Reactive crystallization is an advanced process that integrates chemical reaction and crystallization into a single unit operation. taylorfrancis.com This strategy has been effectively applied to the synthesis of ampicillin to enhance productivity and purity. acs.org In the context of ampicillin synthesis, this typically involves the enzymatic reaction of 6-aminopenicillanic acid (6-APA) and an acyl donor like D-phenylglycine methyl ester (D-PGME), where the ampicillin product crystallizes out of the reaction solution as it is formed. researchgate.netbiotech-asia.org
Research has focused on understanding and modeling the kinetics of this complex process. The nucleation rate and growth rate of ampicillin crystals are crucial parameters that are influenced by factors such as pH, temperature, and supersaturation levels. acs.org For instance, at a pH of 5 and a temperature of 298 K, the nucleation rate has been described by the model J = 2 × 10⁷ exp[−3.383/(ln(S))²], where 'J' is the nucleation rate and 'S' is the supersaturation ratio of ampicillin. acs.org The corresponding crystal growth rate 'G' was determined to be G = 4.57 × 10⁻⁸(S − 1)¹·⁷². acs.org
Controlling the crystallization process is key to achieving high purity. Seeded crystallization is a common technique used to promote the secondary nucleation of the desired ampicillin product, which has been shown to yield purities greater than 95% by weight. researchgate.net The direct observation of individual ampicillin trihydrate crystals has revealed that each crystal possesses an intrinsic, constant growth rate, a phenomenon known as growth rate dispersion. researchgate.netdntb.gov.ua This understanding is critical for designing crystallizers that can produce a consistent crystal size distribution, a vital factor for pharmaceutical applications.
A significant advantage of reactive crystallization is the mitigation of enzymatic hydrolysis of the product. By removing ampicillin from the aqueous solution as it forms, the reverse reaction catalyzed by the enzyme is suppressed, leading to a notable improvement in selectivity. researchgate.net Studies have demonstrated a 50% enhancement in selectivity for ampicillin over the hydrolysis of the acyl donor when reaction and crystallization are combined. researchgate.net
Table 1: Key Kinetic Parameters in Ampicillin Reactive Crystallization
| Parameter | Value/Equation | Conditions | Source |
|---|---|---|---|
| Nucleation Rate (J) | J = 2 × 10⁷ exp[−3.383/(ln(S))²] | pH = 5, T = 298 K | acs.org |
| Crystal Growth Rate (G) | G = 4.57 × 10⁻⁸(S − 1)¹·⁷² | pH = 5, T = 298 K | acs.org |
| Surface Energy (γ) | 5.83 mJ m⁻² | pH = 5, T = 298 K | acs.org |
Industrial Implications of Advanced Synthetic Routes
The shift from traditional chemical synthesis to advanced methods, particularly enzymatic processes, carries profound implications for the industrial production of ampicillin potassium. brieflands.com Conventional chemical routes are often characterized by harsh reaction conditions, such as very low temperatures (-30°C), the use of toxic organic solvents (like pyridine (B92270) and dichloromethane), and the necessity for complex protection and deprotection steps for reactive functional groups. brieflands.com These factors contribute to high production costs, significant environmental waste, and potential safety hazards. biotech-asia.org
Enzymatic synthesis, often utilizing Penicillin G Acylase (PGA), offers a greener and more economically viable alternative. brieflands.comresearchgate.net These processes are conducted in aqueous media under mild conditions of temperature and pH, which significantly reduces energy consumption and eliminates the need for hazardous organic solvents. biotech-asia.orgbrieflands.com The high specificity of enzymes like PGA obviates the need for protecting group chemistry, streamlining the synthesis and reducing the number of reaction steps. biotech-asia.org
One of the most impactful industrial advancements is the development of cascade synthesis processes. In a two-step, one-pot cascade, Penicillin G is first hydrolyzed to produce the key intermediate 6-aminopenicillanic acid (6-APA), which then reacts with an acyl donor to form ampicillin, all within the same reactor. researchgate.netresearchgate.net This approach avoids the costly and complex isolation and purification of the 6-APA intermediate. researchgate.netnih.gov By optimizing reaction conditions, such as enzyme loading, temperature, and pH, high yields can be achieved. For example, a continuous two-step procedure has been reported to achieve an ampicillin yield of 87% in 285 minutes. researchgate.net In another optimized batch process, conversions of 6-APA reached approximately 90% in 240 minutes. researchgate.net
The use of immobilized enzymes further enhances the industrial feasibility of these advanced routes. Immobilizing the PGA on solid supports, such as iron oxide nanoparticles or through cross-linked enzyme aggregates (CLEAs), allows for easy separation of the biocatalyst from the reaction mixture and enables its reuse over multiple cycles, significantly lowering catalyst costs. biotech-asia.orgbrieflands.com
The integration of enzymatic synthesis with reactive crystallization represents a powerful synergy for industrial production. This combination not only drives the reaction to higher conversion rates but also simplifies downstream processing by delivering a solid, high-purity product directly from the reactor. The result is a more sustainable, efficient, and cost-effective manufacturing process for this compound. researchgate.netresearchgate.net
Table 2: Comparison of Ampicillin Synthesis Methods
| Feature | Traditional Chemical Synthesis | Advanced Enzymatic Synthesis | Source |
|---|---|---|---|
| Reaction Conditions | Very low temperatures (-30°C), anhydrous | Mild temperatures (e.g., 25-35°C), aqueous media | biotech-asia.orgbrieflands.com |
| Solvents | Toxic organic solvents (e.g., pyridine) | Water, phosphate (B84403) buffers | biotech-asia.orgbrieflands.com |
| Process Steps | Requires protection/deprotection of functional groups | No protection groups needed due to enzyme specificity | biotech-asia.orgbrieflands.com |
| Yield | Variable, often lower due to side reactions | High yields reported (e.g., 87-90% conversion) | researchgate.net |
| Environmental Impact | High, generates significant chemical waste | Low, considered a "green" process | researchgate.netresearchgate.net |
| Downstream Processing | Complex purification required | Simplified, especially with reactive crystallization | biotech-asia.orgresearchgate.net |
Molecular and Cellular Mechanisms of Action
Penicillin-Binding Protein (PBP) Inhibition and Bacterial Cell Wall Synthesis Disruption
The fundamental mechanism of ampicillin (B1664943) action lies in its interference with the structural integrity of the bacterial cell wall. patsnap.com The cell wall, composed primarily of peptidoglycan, is crucial for maintaining the shape of the bacterium and protecting it from osmotic lysis. patsnap.comquora.com Ampicillin's disruption of peptidoglycan synthesis ultimately leads to cell death. patsnap.com
Ampicillin, like other β-lactam antibiotics, specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes located on the bacterial cell membrane. patsnap.comnih.gov These proteins, particularly the high-molecular-weight (HMW) PBPs, are essential for the final steps of peptidoglycan synthesis. nih.gov The binding of ampicillin to the active site of these enzymes is a critical and highly specific interaction. patsnap.comwikipedia.org This binding is covalent and irreversible, effectively inactivating the PBP. wikipedia.orgnih.gov
Different β-lactam antibiotics can exhibit varying affinities for different PBPs. nih.gov For instance, in Escherichia coli, amoxicillin (B794) and cephalexin (B21000) show selectivity for PBP4, while other β-lactams like aztreonam (B1666516) and piperacillin (B28561) target PBP3. nih.gov The specific binding profile of ampicillin contributes to its spectrum of activity. nih.gov In some resistant strains of pneumococci, alterations in the amino acid sequences of PBPs can decrease the affinity of ampicillin for these targets. nih.gov
The primary enzymatic function of PBPs that is inhibited by ampicillin is the transpeptidation reaction. wikipedia.orgquora.com This process involves the cross-linking of adjacent peptidoglycan chains, which provides the cell wall with its necessary strength and rigidity. patsnap.comquora.com By binding to PBPs, ampicillin blocks their transpeptidase activity, preventing the formation of these crucial cross-links. patsnap.comla.gov The inhibition of this final step in cell wall synthesis results in a structurally weakened peptidoglycan layer. patsnap.com
The inability to properly synthesize and repair the cell wall leaves the bacterium vulnerable to the high internal osmotic pressure, leading to cell lysis and death. patsnap.combiomol.com This bactericidal action is a hallmark of ampicillin and other β-lactam antibiotics. patsnap.com
The process of bacterial cell death initiated by ampicillin is not solely a direct consequence of weakened cell walls but is also actively mediated by the bacterium's own autolytic enzymes. drugbank.comasm.org These enzymes are normally involved in the controlled breakdown and remodeling of the cell wall during growth and division. asm.org
When cell wall synthesis is inhibited by ampicillin, the regulatory balance is disrupted, leading to the uncontrolled activity of these autolysins. asm.orgnih.gov It is hypothesized that the inhibition of peptidoglycan synthesis triggers the activation of autolytic enzymes, which then proceed to degrade the existing cell wall. quora.comnih.gov This enzymatic self-destruction, coupled with the inability to synthesize new, stable peptidoglycan, accelerates the process of cell lysis. asm.org In some bacteria, the presence of chloramphenicol (B1208), a protein synthesis inhibitor, can prevent this lysis, suggesting that the continued production or activity of autolysins is necessary for the bactericidal effect of penicillins. asm.org
Comparative Mechanistic Analysis with Other Beta-Lactam Antibiotics
Ampicillin belongs to the broad class of β-lactam antibiotics, which all share a common structural feature—the β-lactam ring—and a general mechanism of action involving the inhibition of PBP activity. patsnap.comquora.com However, there are notable differences in their specific activities and targets.
| Antibiotic Class | Primary Mechanism of Action | Key Differences from Ampicillin |
| Penicillins (e.g., Penicillin G) | Inhibition of PBP-mediated peptidoglycan cross-linking. quora.com | Penicillin G has a narrower spectrum of activity, primarily against gram-positive bacteria, due to its inability to effectively penetrate the outer membrane of most gram-negative bacteria. wikipedia.org |
| Cephalosporins (e.g., Cefotaxime, Cefuroxime) | Inhibition of PBP-mediated peptidoglycan cross-linking. nih.gov | Cephalosporins can have a broader spectrum of activity and different PBP binding specificities. For instance, some are more effective against gram-negative bacteria and may be more resistant to β-lactamase enzymes. nih.govasm.org |
| Carbapenems (e.g., Imipenem) | Inhibition of a broad range of PBPs, leading to disruption of cell wall synthesis. quora.com | Carbapenems typically have the broadest spectrum of activity among β-lactams and are often reserved for treating multidrug-resistant infections. They are highly resistant to most β-lactamases. |
| Monobactams (e.g., Aztreonam) | Highly specific inhibition of PBP3 in gram-negative bacteria. nih.gov | Monobactams have a narrow spectrum of activity, almost exclusively targeting aerobic gram-negative bacteria. They show little to no activity against gram-positive bacteria or anaerobes. nih.gov |
The key distinctions among β-lactam antibiotics often lie in their spectrum of activity, which is influenced by factors such as their ability to penetrate the outer membrane of gram-negative bacteria and their affinity for specific PBPs. wikipedia.orgnih.gov For example, the amino group in ampicillin's structure enhances its ability to pass through the porin channels of the gram-negative outer membrane compared to penicillin G. wikipedia.org Furthermore, the susceptibility of different β-lactams to degradation by bacterial β-lactamase enzymes is a critical factor in their clinical efficacy. patsnap.com
Mechanisms of Antimicrobial Resistance to Ampicillin
Beta-Lactamase-Mediated Hydrolysis
The most prevalent mechanism of resistance to ampicillin (B1664943), particularly in Gram-negative bacteria, is the production of beta-lactamase enzymes. nih.govnih.gov These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive. researchgate.netresearchgate.net This enzymatic destruction prevents ampicillin from reaching its target, the penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. mdpi.commdpi.com
A wide variety of beta-lactamases have been identified, each with a different spectrum of activity. The most common types affecting ampicillin belong to Ambler classes A, C, and D. biorxiv.org
TEM Beta-Lactamases (Class A): TEM-1 is the most frequently encountered beta-lactamase in Gram-negative bacteria and is responsible for up to 90% of ampicillin resistance in Escherichia coli. wikipedia.org Originally found in E. coli, TEM-type enzymes are now increasingly seen in other Gram-negative species. wikipedia.orgjscimedcentral.com These enzymes efficiently hydrolyze penicillins like ampicillin. researchgate.net
OXA Beta-Lactamases (Class D): The OXA-type beta-lactamases confer resistance to ampicillin and are characterized by their high hydrolytic activity against oxacillin. wikipedia.orgjscimedcentral.com Unlike TEM enzymes, they are poorly inhibited by clavulanic acid. wikipedia.org While initially less common, OXA enzymes are now a significant cause of resistance, particularly in species like Acinetobacter baumannii and Pseudomonas aeruginosa. wikipedia.orgjscimedcentral.com
AmpC Beta-Lactamases (Class C): AmpC enzymes are clinically important cephalosporinases that can also effectively hydrolyze penicillins like ampicillin. biorxiv.orgnih.gov They are typically encoded on the chromosomes of many Enterobacteriaceae, such as Enterobacter cloacae, and can be inducible. nih.govnordicbiolabs.se The transfer of ampC genes to plasmids has led to their spread into bacteria that typically lack them, such as Klebsiella pneumoniae and Salmonella spp., posing a significant clinical threat. biorxiv.orgnordicbiolabs.se
| Beta-Lactamase Type | Ambler Class | Common Bacteria | Key Characteristics Affecting Ampicillin |
| TEM | A | E. coli, K. pneumoniae, H. influenzae | Most common cause of ampicillin resistance in E. coli. wikipedia.org |
| OXA | D | P. aeruginosa, A. baumannii | High hydrolytic activity against ampicillin; poorly inhibited by clavulanic acid. wikipedia.orgjscimedcentral.com |
| AmpC | C | Enterobacter spp., Citrobacter freundii, E. coli | Can hydrolyze ampicillin and are often inducible; plasmid-mediated spread is a concern. biorxiv.orgnih.govnordicbiolabs.se |
Bacterial resistance can be amplified through two key developments related to beta-lactamases: producing the enzymes in larger quantities and evolving enzymes that are no longer susceptible to inhibitors.
Hyperproduction: Bacteria can develop mutations in the promoter or attenuator regions of the beta-lactamase gene, leading to the hyperproduction of the enzyme. nih.govnordicbiolabs.se This is a common mechanism for moderate resistance in some bacteria, where an increased amount of the enzyme overwhelms the antibiotic. nih.gov For example, some Enterobacter cloacae mutants can produce an exceptionally large number of beta-lactamase molecules per cell. asm.org
Inhibitor-Resistant Variants: The clinical use of beta-lactamase inhibitors like clavulanic acid, sulbactam, and tazobactam (B1681243) has led to the emergence of inhibitor-resistant TEM variants (IRTs). nih.govcapes.gov.br These enzymes have specific amino acid substitutions near the active site that reduce their affinity for the inhibitor, while often retaining their ability to hydrolyze ampicillin. nih.govcapes.gov.br Though these inhibitor-resistant enzymes may be less efficient at hydrolyzing penicillins, this can be compensated for by hyperproduction. capes.gov.br
Alterations in Penicillin-Binding Proteins (PBPs)
Another primary mechanism of resistance, especially prevalent in Gram-positive bacteria, involves modifications to the drug's target, the penicillin-binding proteins (PBPs). nih.govnih.gov PBPs are enzymes crucial for the final steps of peptidoglycan synthesis, and their inhibition by beta-lactam antibiotics like ampicillin disrupts cell wall integrity, leading to cell death. mdpi.commdpi.com Bacteria can overcome this by altering their PBPs to reduce the binding affinity of the antibiotic. nih.gov
Resistance arises from structural changes in the PBPs that lower their affinity for ampicillin. nih.gov This means that a higher concentration of the antibiotic is required to inhibit the PBP and disrupt cell wall synthesis. This mechanism is central to penicillin resistance in Streptococcus pneumoniae and ampicillin resistance in Enterococcus faecium. nih.govnih.govnih.gov In S. pneumoniae, resistance is a stepwise process involving alterations in multiple PBPs, including PBP2x, PBP2b, and PBP1a. nih.govoup.com Similarly, in E. faecium, resistance is associated with the production of a low-affinity PBP5. nih.govoup.com Strains that produce PBP5 with a lower affinity for penicillin exhibit higher levels of ampicillin resistance. nih.gov
Specific genetic mutations lead to the structural changes in PBPs that confer resistance. These alterations often occur in or near the conserved motifs that form the active binding site of the enzyme. nih.govnih.gov
In Streptococcus pneumoniae, a stepwise accumulation of mutations in different PBP genes correlates with increasing levels of resistance. nih.govoup.com
Low-level resistance: Often associated with alterations in PBP2x and PBP2b. nih.govoup.com
High-level resistance: Requires additional alterations in PBP1a. nih.gov For instance, studies have shown that penicillin-intermediate strains often have mutations in PBP2x and PBP2b, while penicillin-resistant strains have additional changes in PBP1a. nih.govnih.gov
In Enterococcus faecium, high-level ampicillin resistance is often linked to mutations in the pbp5 gene, which result in a PBP5 with an even lower affinity for ampicillin than the intrinsic low-affinity version. nih.govoup.com
| Organism | Key PBPs Altered | Consequence of Modification |
| Streptococcus pneumoniae | PBP1a, PBP2b, PBP2x | Stepwise increase in resistance to penicillin and ampicillin. nih.govoup.comnih.gov |
| Enterococcus faecium | PBP5 | Production of a low-affinity PBP; further mutations decrease affinity and increase resistance. nih.govoup.com |
| Staphylococcus aureus | PBP2a (encoded by mecA) | Confers resistance to most beta-lactams, though ampicillin may retain some affinity. nih.govmdpi.com |
Efflux Pump Systems and Reduced Intracellular Accumulation
Bacteria can also resist antibiotics by actively pumping them out of the cell, thereby preventing the drug from reaching its intracellular target. youtube.comnih.gov This is accomplished by efflux pumps, which are transport proteins located in the bacterial cell membrane. nih.govwikipedia.org These pumps can be specific to one substrate or transport a wide range of different compounds, leading to multidrug resistance (MDR). youtube.comoup.com
In Gram-negative bacteria, efflux pumps are a particularly important defense mechanism. nih.gov These systems, such as the Resistance-Nodulation-Division (RND) family, often consist of three components that span the inner membrane, periplasm, and outer membrane, forming a channel to expel substances directly out of the cell. nih.gov The AcrAB-TolC pump in E. coli is a well-studied example that can export beta-lactam antibiotics. oup.comnih.gov Overexpression of these pumps reduces the intracellular concentration of ampicillin, allowing the bacteria to survive at higher antibiotic concentrations. wikipedia.orgnih.gov This mechanism can work in concert with beta-lactamase production, creating a synergistic effect that leads to high levels of resistance. oup.com Reduced intracellular accumulation can also be caused by decreased permeability of the outer membrane, for instance, through mutations in porin proteins that limit the influx of the antibiotic into the cell. researchgate.netresearchgate.net
Modifications in Bacterial Cell Permeability
One of the primary ways bacteria, particularly Gram-negative species, develop resistance to ampicillin is by altering the permeability of their cellular envelopes. nih.gov The outer membrane of Gram-negative bacteria acts as a formidable barrier, naturally restricting the entry of many substances, including antibiotics. innovationnewsnetwork.com For hydrophilic antibiotics like ampicillin to be effective, they must traverse this barrier, typically through protein channels known as porins. nih.govbristol.ac.uk
Bacteria can develop resistance by modifying these entry pathways. nih.gov This is often achieved through mutations that lead to a reduction in the number of porin channels or alterations in their structure, making them less permeable to ampicillin. bristol.ac.uk For instance, in Klebsiella pneumoniae, mutations in the OmpK35 and OmpK36 genes, which code for outer membrane proteins, have been linked to β-lactam resistance. dovepress.com This reduced entry lowers the intracellular concentration of the antibiotic, preventing it from reaching its target—the penicillin-binding proteins (PBPs) located in the periplasm—in sufficient quantities to inhibit cell wall synthesis. nih.govinnovationnewsnetwork.com
Genetic Basis of Resistance Dissemination
The spread of ampicillin resistance is largely driven by the remarkable genetic flexibility of bacteria, which allows for the rapid acquisition and dissemination of resistance genes throughout microbial populations. This process is primarily facilitated by horizontal gene transfer (HGT) and the accumulation of genetic mutations. frontiersin.orgnih.gov
Horizontal gene transfer (HGT) is a critical mechanism for the rapid spread of antibiotic resistance, allowing bacteria to acquire pre-existing resistance genes from other organisms. frontiersin.orgbioguardlabs.com This is considered a major driver in the evolution of antibiotic resistance, often having a more significant and immediate impact than the slower process of gene alteration through mutation. libretexts.org
Plasmids: These are small, extrachromosomal DNA molecules that can replicate independently and are frequently transferred between bacteria through a process called conjugation. bioguardlabs.comnih.gov Plasmids are highly effective vectors for spreading resistance genes, such as those encoding β-lactamases, which inactivate ampicillin. bioguardlabs.com Their ability to move between different bacterial species and genera makes them a primary contributor to the global dissemination of resistance. microbiologyresearch.org
Transposons: Often called "jumping genes," transposons are segments of DNA that can move from one genomic location to another, such as from a chromosome to a plasmid. libretexts.org This mobility allows them to facilitate the accumulation of multiple resistance genes onto a single plasmid, creating multi-drug resistant elements. frontiersin.orgasm.org Transposons like Tn3 and Tn21 are well-known carriers of ampicillin resistance genes in Gram-negative bacteria. bioguardlabs.com Integrons, which are genetic elements often found within transposons, can capture and express multiple "gene cassettes," further contributing to the assembly of multi-drug resistance platforms. libretexts.org
Outer Membrane Vesicles (OMVs): Gram-negative bacteria naturally release OMVs, which are small, spherical structures derived from the outer membrane. core.ac.uk These vesicles can encapsulate and transport various cellular components, including resistance enzymes like β-lactamases and the genes that code for them. core.ac.uknih.govbiorxiv.org OMVs can fuse with other bacteria, delivering their cargo and thereby transferring resistance to susceptible cells. nih.gov This mechanism allows for the protection of neighboring susceptible bacteria from ampicillin by degrading the antibiotic in the surrounding environment and serves as a vehicle for HGT. core.ac.ukbiorxiv.org
While HGT allows for the acquisition of new resistance determinants, mutations in the bacterial chromosome provide an alternative pathway to resistance. nih.gov These spontaneous changes in the DNA sequence can alter the function or expression of native genes, leading to a resistant phenotype. nih.gov
A key type of mutation is the single nucleotide polymorphism (SNP), which involves a change in a single DNA base pair. nih.gov Non-synonymous SNPs, which result in an amino acid change in the corresponding protein, can be particularly significant. For example, studies on Escherichia coli have shown that induced ampicillin resistance is associated with the accumulation of non-synonymous SNPs in specific genes. nih.gov
Table 1: Examples of Genes with Non-Synonymous SNPs Associated with Ampicillin Resistance in E. coli
| Gene | Function | Consequence of Mutation |
| ftsI | Penicillin-binding protein (PBP3) involved in cell division | Alteration of the antibiotic's target site, reducing binding affinity. nih.gov |
| acrB | Component of the AcrAB-TolC multidrug efflux pump | Increased efficiency of antibiotic efflux from the cell. nih.gov |
| envZ | Sensor kinase involved in regulating outer membrane protein expression | Changes in outer membrane permeability. nih.gov |
| marR | Repressor of the multiple antibiotic resistance (mar) operon | Upregulation of efflux pumps and downregulation of porins. nih.gov |
The frequency of spontaneous mutations leading to antibiotic resistance is estimated to be around 1 in 10⁸ to 1 in 10⁹ bacteria. nih.gov While this may seem low, in the context of a large bacterial population during an infection, it provides ample opportunity for resistant mutants to arise, especially under the selective pressure of antibiotic treatment. nih.gov
Emerging Resistance Mechanisms
Beyond the well-established mechanisms of enzymatic degradation, target modification, and altered permeability, researchers are uncovering more nuanced and complex strategies that bacteria employ to survive antibiotic exposure.
Exposure to sublethal or sub-inhibitory concentrations of antibiotics, which can occur in various environments, does not always kill bacteria but can induce significant changes in their behavior and physiology, leading to phenotypic resistance. researchgate.netfrontiersin.org This form of resistance is non-heritable and temporary, allowing a subpopulation of cells to survive antibiotic treatment. nih.gov
One key characteristic of phenotypic resistance is a change in bacterial growth rate. nih.gov Contrary to the belief that only non-growing or slow-growing "persister" cells survive, recent research on E. coli exposed to ampicillin shows that phenotypically resistant cells may adopt a state of slowed, constant growth. nih.gov This reduced growth rate is an induced response to the antibiotic, not a pre-existing state. nih.gov This metabolic shift allows them to weather the antibiotic assault, and they can revert to normal growth once the threat is removed. mdpi.com Such exposure to low antibiotic levels can also promote the development of genetically fixed resistance by increasing mutagenesis. researchgate.net Furthermore, sublethal antibiotic concentrations have been shown to enhance biofilm formation in some bacteria, creating a physical barrier that further protects the bacterial community. mdpi.com
The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated proteins (Cas) system is a form of adaptive immunity in bacteria, primarily defending against invading genetic elements like plasmids and phages. nih.gov This system has a dual role in the context of antibiotic resistance.
On one hand, a functional CRISPR-Cas system can act as a barrier to the acquisition of antibiotic resistance. nih.gov By recognizing and cleaving foreign DNA, it can prevent bacteria from successfully incorporating plasmids and other mobile genetic elements that carry resistance genes. nih.govnih.gov Studies have shown that the presence of certain CRISPR-Cas systems in bacteria like Enterococcus faecalis is associated with increased antibiotic sensitivity, as these systems interfere with the uptake of resistance plasmids. nih.govdovepress.com
On the other hand, the precision of the CRISPR-Cas system is being harnessed as a novel antimicrobial strategy. youtube.com Scientists are designing CRISPR-Cas systems to specifically target and cleave antibiotic resistance genes within pathogenic bacteria. youtube.com This approach can be used to re-sensitize resistant bacteria to existing antibiotics like ampicillin. youtube.com By delivering a programmed CRISPR-Cas system into a resistant population, it's possible to selectively destroy the resistance genes, effectively reversing the resistance phenotype and making the bacteria susceptible to the antibiotic once again. dovepress.comyoutube.com
Degradation Pathways and Stability Profile
Hydrolytic Degradation Mechanisms
The stability of ampicillin (B1664943) is significantly influenced by hydrolysis, a chemical process involving the reaction of the compound with water, leading to the cleavage of its β-lactam ring. This process is a primary pathway for the degradation of penicillin antibiotics.
In aqueous solutions, particularly under alkaline conditions (pH > 7.5), ampicillin undergoes accelerated degradation. jst.go.jp The rate of hydrolytic degradation in a basic solution is substantially faster than in an acidic medium. jst.go.jp Studies conducted in alkaline environments, such as at pH 12, serve as an accelerated model to understand the degradation that occurs at the more neutral pH of aqueous ampicillin sodium solutions (around pH 8). researchgate.netnih.gov
Under strong alkaline conditions, the primary degradation reaction involves the interaction of hydroxyl ions with the ampicillin molecule, leading to the cleavage of the β-lactam ring. jst.go.jp The resulting degradation products can be characterized using techniques like High-Pressure Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov One of the key products formed is α-aminobenzylpenilloic acid, a decarboxylated product. jst.go.jp The degradation process is complex, yielding a variety of compounds. mdpi.com
Table 1: Conditions for Alkaline Degradation Studies
| Parameter | Condition | Source |
|---|---|---|
| pH for Accelerated Study | 12 | researchgate.netnih.gov |
| Temperature for Accelerated Study | 37°C | researchgate.netnih.gov |
| Optimal NaOH Concentration | 4.0×10−2 mol/L | jst.go.jp |
| Analytical Techniques | HPLC, NMR Spectroscopy | researchgate.netnih.gov |
The initial and primary product of ampicillin hydrolysis is ampicillin penicilloic acid. researchgate.netnih.govchempedia.info This occurs through the opening of the unstable β-lactam ring. taylorandfrancis.comwikipedia.org When formed, penicilloic acid initially retains the stereochemistry of the parent ampicillin molecule, specifically the 3S, 5R, 6R configuration. oup.com
Following its formation, ampicillin penicilloic acid can undergo further transformation. A key subsequent reaction is epimerization at the C-5 position. researchgate.netnih.govoup.com This process, which occurs readily in aqueous and particularly alkaline solutions, converts the initial 5R isomer into the 5S epimer. oup.com The transformation from the 5R to the 5S isomer proceeds through an imine tautomer intermediate. researchgate.netnih.govoup.com This epimerization has been confirmed through various spectroscopic methods, which show a gradual decrease in the signals for the initial penicilloate (B82564) and a corresponding increase in signals for a new compound, identified as the 5S epimer. oup.com
Beyond penicilloic acid, alkaline degradation of ampicillin yields several other intermediate compounds. Mechanisms have been proposed for the formation of substances like ampicillin penilloic acid, which was previously thought to form only under acidic conditions. researchgate.netnih.govoup.com Penilloic acid is a known degradation product of penicillins and can be formed from penicilloic acid under acidic conditions through decarboxylation. scite.aincats.iofrontiersin.org
Ampicillin penamaldic acid has also been detected through 1H NMR during alkaline degradation studies. researchgate.netnih.govoup.com Penamaldic acid is generally known to be an unstable intermediate. oup.com Furthermore, the formation of pyrazines, specifically 2-hydroxy-3-phenylpyrazine, has been identified as a degradation product of ampicillin in alkaline solutions. researchgate.netnih.govoup.com Pyrazines are a class of compounds that can be formed biologically or chemically. nih.gov
Table 2: Key Degradation Intermediates of Ampicillin
| Intermediate | Method of Detection/Formation | Source |
|---|---|---|
| Ampicillin Penilloic Acid | Formed under alkaline conditions | researchgate.netnih.govoup.com |
| Ampicillin Penamaldic Acid | Detected by 1H NMR | researchgate.netnih.govoup.com |
| 2-hydroxy-3-phenylpyrazine | Formed under alkaline conditions | researchgate.netnih.govoup.com |
Ampicillin has a known tendency to form polymers in aqueous solutions. researchgate.netnih.govnih.gov This polymerization can occur within a few hours of dissolution, even in dilute solutions (e.g., 1% w/v). researchgate.netnih.govoup.com The process involves a chain reaction where the side-chain amino group of one ampicillin molecule attacks the β-lactam carbonyl group of another molecule. nih.gov
These polymeric substances can be separated based on their charge using techniques like anion-exchange chromatography. nih.gov Through this method, various sizes of polymers, from dimers up to octamers, have been separated and characterized. nih.gov The formation of these higher molecular weight forms is a significant aspect of ampicillin's stability profile in solution. nih.gov
Oxidative Degradation Reactions
Ampicillin is also susceptible to degradation through oxidation. This involves reactions with various oxidizing agents that can modify its chemical structure, particularly at the sulfur atom in the thiazolidine (B150603) ring.
Potassium Permanganate (B83412) (KMnO₄): This strong oxidizing agent reacts with ampicillin, particularly in an alkaline medium. researchgate.netproquest.com The reaction leads to the formation of a colored product, which is the basis for spectrophotometric methods for quantifying ampicillin. researchgate.net The oxidation by potassium permanganate has been shown to effectively eliminate the antibacterial activity of various antibiotics. researchgate.net The reaction kinetics are typically described by second-order rate laws. acs.org
Potassium Peroxomonosulphate (KHSO₅): Also known as potassium caroate, this oxidizing agent reacts with ampicillin in an alkaline medium. researchgate.net The reaction involves the S-oxidation of the ampicillin molecule. researchgate.net This chemical transformation leads to the formation of two stereoisomeric sulfoxides. researchgate.net The kinetics of this reaction can be monitored spectrophotometrically, as the product exhibits a new absorbance wave. researchgate.net This process has been proposed as a basis for the quantitative determination of ampicillin. researchgate.net Thermally activated persulfate oxidation has also been studied as a method for ampicillin destruction, showing that degradation rates are enhanced by increased temperature and persulfate concentration. researchgate.netnih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| 2-hydroxy-3-phenylpyrazine |
| 6-aminopenicillanic acid |
| Ampicillin |
| Ampicillin penamaldic acid |
| Ampicillin penicilloic acid |
| Ampicillin penilloic acid |
| Ampicillin potassium |
| Ampicillin sodium |
| D-phenylglycine amide |
| Penamaldic acid |
| Penicilloic acid |
| Penilloic acid |
| Potassium caroate |
| Potassium Peroxomonosulphate |
| Potassium Permanganate |
Mechanistic Schemes of Oxidation
The oxidation of ampicillin is a complex process involving several potential pathways, largely dependent on the oxidizing agent and reaction conditions. A primary site for oxidative attack is the thioether group within the thiazolidine ring. nih.gov
One common mechanism involves the oxidation of the sulfur atom to form ampicillin S-oxide. mdpi.com This can be further verified through mass spectrometry, which detects the characteristic mass-to-charge ratio of the S-oxide and the subsequent loss of the amine functionality. mdpi.com Further reactions can lead to the opening of the β-lactam ring and a subsequent ring closure to form ampicillin-S-oxide diketopiperazine. mdpi.com
Studies using strong oxidizing agents like potassium permanganate (KMnO4) in an alkaline medium show that the ampicillin molecule is oxidized, leading to the formation of colored manganate (B1198562) ions. researchgate.net The reaction mechanism involves the reduction of potassium permanganate by ampicillin, with a stoichiometric ratio of 1:2 (ampicillin to KMnO4). researchgate.net Other proposed oxidation products in different systems include indole-3-acetaldehyde, ammonium (B1175870) ion, and carbon dioxide. researchgate.net
Free radical-induced oxidation, particularly by hydroxyl radicals (•OH), also plays a significant role in ampicillin's degradation. nih.gov The •OH radical can attack both the thioether group and the aromatic ring. nih.gov The attack on the sulfur atom initially forms an •OH adduct, which then converts to a sulfur radical cation. nih.gov This radical cation has several competing reaction pathways, including deprotonation to form α-(alkylthio)alkyl radicals, which can lead to the formation of sulfoxide (B87167) as a primary product. nih.gov In the presence of oxygen, the formation of the sulfoxide is particularly efficient. nih.gov
Another degradation pathway, observed under alkaline conditions, involves the formation of ampicillin penicilloic acid as the initial product. nih.govresearchgate.net This can then undergo further transformations to form other compounds, including ampicillin penilloic acid and 2-hydroxy-3-phenylpyrazine. nih.govresearchgate.net The formation of ampicillin polymers has also been detected in dilute solutions within hours of dissolution. nih.govresearchgate.net
Factors Influencing Degradation Kinetics
The rate at which this compound degrades is highly dependent on a variety of environmental factors. These include the pH of the solution, the ambient temperature, the presence of catalytic species like metal ions, and the nature of the solvent used.
pH and Temperature Effects
The stability of ampicillin is significantly influenced by both pH and temperature. researchgate.netflinders.edu.au Generally, ampicillin exhibits maximum stability in the neutral to slightly alkaline range, with some studies reporting the greatest stability at a pH of 7.5. researchgate.net Deviations towards more acidic or basic pH levels lead to an acceleration of degradation. researchgate.net For instance, base-catalyzed hydrolysis rates are significantly greater than those observed under acidic or neutral conditions. nih.gov The degradation kinetics of ampicillin and related penicillin compounds often follow a pseudo-first-order model. nih.govoup.com
Temperature is another critical factor, with higher temperatures consistently leading to faster degradation rates. researchgate.netflinders.edu.aunih.gov Studies have shown that for every 10°C increase in temperature, the rate of hydrolysis can increase by a factor of 2.5 to 3.9. nih.gov The degradation of solid penicillin potassium is also dependent on temperature and relative humidity, with the degradation rate constant (k) being a function of both variables. nih.govresearchgate.net The anhydrous acidic form of ampicillin is noted to be very stable in the solid phase, more so than the ampicillin trihydrate form. researchgate.net
The following table summarizes findings on ampicillin stability under various pH and temperature conditions.
Interactive Data Table: Ampicillin Degradation Rate Constants and Half-Lives
| Antibiotic | pH | Temperature (°C) | Rate Constant (k) | Half-Life (t½) | Source |
|---|---|---|---|---|---|
| Ampicillin | 7 | 25 | - | 5.3 - 27 days | nih.gov |
| Ampicillin | 4 | 100 | 0.1603 min⁻¹ | - | nih.govresearchgate.net |
| Ampicillin | 7 | 100 | 0.0039 min⁻¹ | - | nih.govresearchgate.net |
| Ampicillin | 10 | 100 | 0.0485 min⁻¹ | - | nih.govresearchgate.net |
| Ampicillin Solution | 7.5 | 25 | - | Stable for 30 hours | researchgate.net |
| Ampicillin Solution | 7.5 | 30 | - | Stable for 30 hours | researchgate.net |
| Ampicillin Solution | 7.5 | 37 | - | Stable for 24 hours | researchgate.net |
| Ampicillin Sodium (16 mg/mL in water) | - | 5 | 3.59 ± 1 s⁻¹ | - | flinders.edu.au |
| Ampicillin Sodium (56 mg/mL in water) | - | 5 | 19.6 ± 1 s⁻¹ | - | flinders.edu.au |
| Ampicillin in Normal Saline | - | 4 (Cold) | - | Retained 94% after 7 days | researchgate.net |
Influence of Catalysts (e.g., Metal Ions)
The degradation of ampicillin can be significantly accelerated by the presence of certain catalysts, particularly metal ions. nih.gov Divalent cations have been shown to catalyze the decomposition of ampicillin in growth media. nih.gov For example, copper(II) ions can form a complex with ampicillin, which then decomposes to yield Cu(II) complexes with ampicillin-derived ligands. nih.gov This catalytic decomposition can occur within minutes at pH 7, even at very low Cu(II) concentrations. nih.gov
Other metal ions such as zinc(II), cobalt(II), and cadmium(II) also contribute to the accelerated decomposition of ampicillin. nih.gov In one study investigating the hydrothermal degradation of penicillin, Zn(II) was found to have the most significant catalytic effect, followed by Cu(II), Mn(II), and Fe(II). nih.gov The addition of just 5 mg·L⁻¹ of Zn(II) resulted in a 100% degradation rate at pH 7 after 60 minutes of hydrothermal treatment. nih.gov The catalytic effect of metal ions is an important consideration, as it can lead to the inactivation of the antibiotic in environments where these ions are present. nih.gov
Solvent Effects on Stability
The choice of solvent is a crucial determinant of ampicillin's stability. researchgate.net It has been reported that increasing the concentration of dextrose in the solvent decreases the stability of ampicillin. researchgate.net Consequently, 0.9% sodium chloride (normal saline) is one of the most commonly used and recommended solvents for ampicillin solutions to maintain stability. researchgate.netresearchgate.net
Studies comparing ampicillin stability in normal saline versus sterile water for injection found that solutions in normal saline were more stable, especially under refrigerated conditions. researchgate.net After 7 days of storage at 4°C, ampicillin in normal saline retained about 94% of its initial concentration, whereas the solution in sterile water retained about 89%. researchgate.net The physical form of the ampicillin itself also interacts with the solvent; for example, ampicillin trihydrate forms have demonstrated greater stability than anhydrous forms, which is likely due to the slower dissolution rate of the trihydrate. nih.gov
Enzymatic and Photodegradation Processes in Environmental Contexts
In environmental settings, ampicillin is subject to degradation through both enzymatic and photochemical processes. These pathways are critical for understanding the persistence and fate of the antibiotic in ecosystems.
Enzymatic degradation is a significant pathway, particularly through the action of bacterial enzymes. Penicillin G acylase, an enzyme found in bacteria like Alcaligenes faecalis, can catalyze the hydrolysis of the amide bond in the side chain of penicillin-type antibiotics. nih.gov This process is utilized in the industrial synthesis of semi-synthetic penicillins, where the enzyme is used to cleave penicillin G to produce the intermediate 6-aminopenicillanic acid (6-APA), which is then used to synthesize ampicillin. nih.gov This enzymatic activity also represents a key mechanism for bacterial resistance and environmental degradation.
Photodegradation occurs when ampicillin is exposed to light, particularly ultraviolet (UV) radiation. nih.govnih.gov Direct photolysis of ampicillin in aqueous solutions is generally slow. nih.gov However, the process can be significantly enhanced by the presence of photocatalysts. nih.govresearchgate.net Advanced oxidation processes, such as the photoelectro-Fenton (PEF) process, utilize UV radiation and hydroxyl radicals (•OH) to achieve high rates of degradation and mineralization of ampicillin. nih.gov Various semiconductor photocatalysts, including titanium dioxide (TiO2) and doped versions with metals like boron, cerium, and silver, have been developed to enhance photocatalytic degradation under sunlight. nih.govresearchgate.netchemrxiv.orgresearchgate.net These catalysts generate reactive oxygen species that non-selectively degrade the antibiotic, potentially mineralizing it to carbon dioxide, water, and inorganic ions. researchgate.net Photodegradation is amplified in alkaline media and in the presence of certain excipients. nih.gov
Structure Activity Relationships and Novel Derivatives
Molecular Modifications and Antimicrobial Potency
The antimicrobial potency of ampicillin (B1664943) is intrinsically linked to its chemical structure, particularly the β-lactam ring. researchgate.net Modifications to the side chain attached to the 6-amino position of the penam (B1241934) nucleus have a significant impact on the antibiotic's spectrum of activity and its susceptibility to bacterial resistance mechanisms, such as β-lactamase enzymes. mdpi.com
The amino group in the α-position of the phenylacetyl side chain is a critical feature of aminopenicillins like ampicillin. wikipedia.org This positively charged group enhances the molecule's ability to penetrate the outer membrane of Gram-negative bacteria through porin channels, a key factor in its broader spectrum of activity compared to penicillin G. wikipedia.org
Research into SAR has shown that alterations to this side chain can modulate the drug's affinity for penicillin-binding proteins (PBPs), the enzymes responsible for bacterial cell wall synthesis. For instance, studies comparing different β-lactams have revealed that specific side chain interactions can improve the inactivation of resistant PBPs. nih.gov The ureido side chain of azlocillin, for example, has been shown to penetrate deeper into the active site of PBP5, an enzyme associated with resistance in Enterococcus faecium, leading to a higher affinity and faster acylation rate compared to ampicillin. nih.gov
Furthermore, modifications aimed at increasing the lipophilicity of the molecule can enhance its passage through the bacterial cell wall and membrane. nih.gov The development of prodrug esters of ampicillin, such as bacampicillin (B1208201) and pivampicillin, exemplifies this approach. nih.gov These esters are more readily absorbed and are then hydrolyzed in the body to release the active ampicillin. nih.gov
The following table summarizes the impact of key molecular features on the antimicrobial potency of ampicillin:
Table 1: Key Molecular Features of Ampicillin and Their Impact on Antimicrobial Potency
| Molecular Feature | Impact on Antimicrobial Potency |
|---|---|
| β-Lactam Ring | Essential for antibacterial activity by acylating penicillin-binding proteins (PBPs). researchgate.net |
| α-Amino Group | Enhances penetration through Gram-negative bacterial porins, broadening the spectrum of activity. wikipedia.org |
Design and Synthesis of Ampicillin Derivatives
The design and synthesis of novel ampicillin derivatives are driven by the need to overcome antibiotic resistance and improve pharmacokinetic properties. researchgate.net Strategies often involve modifying the core ampicillin structure to create new compounds with enhanced efficacy or a broader spectrum of activity.
The synthesis of ampicillin esters is a well-established strategy to enhance the oral bioavailability of the antibiotic. These prodrugs are designed to be more lipophilic than ampicillin, allowing for better absorption from the gastrointestinal tract. Once absorbed, they are rapidly hydrolyzed by esterases in the body to release the active ampicillin molecule. nih.gov
Research has explored the synthesis of various butyl ester derivatives of ampicillin. ekb.eg These experimental esters have been characterized and evaluated for their antibacterial activity. ekb.eg In one study, ampicillin was conjugated with branched biodegradable polymers through an ester linkage. nih.gov This resulted in macromolecular conjugates that allowed for a controlled release of ampicillin over time, with the release profile being influenced by the physicochemical properties of the polymer matrix. nih.gov
The development of aminopenicillin analogs focuses on creating new molecules that retain the core antibacterial mechanism of ampicillin but possess improved properties. nih.gov Amoxicillin (B794), the p-hydroxyl analog of ampicillin, is a prime example of a successful aminopenicillin analog. drugs.comwikipedia.org
Researchers have also synthesized new penicillin derivatives by N-acylation of ampicillin with activated pyrrolecarboxylic acids. nih.gov While these derivatives showed a reduction in antibacterial activity compared to ampicillin, they still exhibited notable minimal inhibitory concentrations (MICs) against Gram-positive strains. nih.gov Another approach has been the creation of ampicillin-tetramic acid hybrids. researchgate.net These hybrids were designed to exploit iron-uptake pathways in bacteria, although their activity did not improve under iron-deficient conditions, suggesting a different permeability mechanism. researchgate.net The fusion of ampicillin with tetramic acid resulted in variable effects against Gram-negative bacteria, with some hybrids showing improved activity over ampicillin against Pseudomonas aeruginosa. nih.gov
The following table provides examples of experimental ampicillin derivatives and their key findings:
Table 2: Examples of Experimental Ampicillin Derivatives
| Derivative Type | Key Findings |
|---|---|
| Ampicillin-Polymer Conjugates | Achieved controlled release of ampicillin. nih.gov |
| N-acylated Ampicillin with Pyrrolecarboxylic Acids | Showed reduced but still significant activity against Gram-positive bacteria. nih.gov |
Metal Complexes of Ampicillin and Enhanced Biological Properties
The coordination of ampicillin with metal ions has emerged as a promising strategy to enhance its biological properties. researchgate.net The formation of metal complexes can alter the stability, bioavailability, and antimicrobial activity of the parent antibiotic. mdpi.com
Ampicillin possesses several donor atoms, including nitrogen, oxygen, and sulfur, which can readily coordinate with metal ions. ekb.egjcsp.org.pk Studies have investigated the interaction of ampicillin with a variety of metal ions, including those from the s-block (Mg(II), Ca(II)), d-block (Co(II), Ni(II), Cu(II)), and f-block (lanthanides). mdpi.com
Spectroscopic and potentiometric studies have confirmed the formation of complexes between ampicillin and these metal ions. mdpi.com The coordination can occur through various sites on the ampicillin molecule, including the amino group, the imino group, the carboxylate group, and the β-lactam carbonyl group. tandfonline.comelectronicsandbooks.com For instance, in complexes with copper(II) ions, coordination has been observed to involve the oxygen atom from the partially deprotonated ampicillin at low pH. mdpi.com The stoichiometry of these complexes can vary, with both 1:1 and 1:2 metal-to-ligand ratios being observed, depending on the concentration of the reactants. mdpi.com
The synthesis of solid chelates of ampicillin with alkaline earth and transition metals has been reported, with the resulting complexes often exhibiting octahedral or, in the case of Cu(II), square planar geometries. tandfonline.comelectronicsandbooks.com
The complexation of ampicillin with metal ions can significantly enhance its antimicrobial activity. researchgate.net This enhancement is often attributed to the increased lipophilicity of the metal complex, which facilitates its penetration through the bacterial cell wall and membrane. nih.gov
For example, a cobalt(II) complex of ampicillin was found to be 2-3 times more active than ampicillin alone against bacteria such as Salmonella arizona, Proteus vulgaris, Staphylococcus pyogenes, and Klebsiella pneumoniae. jcsp.org.pk Similarly, copper(II) complexes of ampicillin derivatives have shown greater efficacy against S. aureus and E. coli compared to the parent drug. ekb.eg The presence of a benzene (B151609) ring in these complexes was suggested to enhance biological properties through a synergistic effect. ekb.eg
The synergistic antibacterial action of an iron complex in combination with ampicillin against Staphylococcus aureus has also been demonstrated. nih.gov This combination was shown to disrupt the bacterial membrane, likely facilitating better absorption of the ampicillin. nih.gov Furthermore, a silver-ampicillin complex exhibited strongly enhanced inhibition against K. pneumoniae, A. baumannii, and P. aeruginosa compared to ampicillin alone. mdpi.com
The following table summarizes the antimicrobial activity of selected ampicillin metal complexes:
Table 3: Antimicrobial Activity of Selected Ampicillin Metal Complexes
| Metal Complex | Tested Organisms | Observed Effect |
|---|---|---|
| Cobalt(II)-Ampicillin | S. arizona, P. vulgaris, S. pyogenes, K. pneumoniae | 2-3 times more active than ampicillin. jcsp.org.pk |
| Copper(II)-Ampicillin Derivatives | S. aureus, E. coli | More effective than ampicillin. ekb.eg |
| Iron-Ampicillin Combination | S. aureus | Synergistic antimicrobial effect. nih.gov |
Exploration of Ionic Liquid Conjugates as Antibacterials
The emergence of antibiotic resistance has necessitated the development of novel antimicrobial agents. One promising strategy involves the formation of ionic liquids (ILs) from active pharmaceutical ingredients (APIs), specifically by pairing an antibiotic anion with a selected organic cation. This approach has been explored with ampicillin, yielding API-ILs with modified physicochemical properties and, in many cases, enhanced antibacterial activity.
Studies have focused on pairing the ampicillin anion with various organic cations, including those based on imidazolium, pyridinium, and phosphonium (B103445) cores. nih.govresearchgate.net The resulting ionic liquids have been evaluated for their in vitro antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism, is a key parameter in these evaluations.
The selection of the cation is crucial in determining the biological activity of the ampicillin IL. For example, the use of cations with long alkyl chains has been shown to enhance the antibacterial properties of the resulting ionic liquid. nih.gov This is exemplified by the high relative decrease of inhibitory concentration (RDIC) values observed for certain conjugates, such as cetylpyridinium (B1207926) ampicillin ([C16Pyr][Amp]), particularly against resistant Gram-negative strains like E. coli TEM CTX M9 and E. coli CTX M2. nih.govrsc.org
The antibacterial spectrum of these novel compounds has been tested against a variety of pathogens, including sensitive strains of Escherichia coli and Staphylococcus aureus, as well as resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The research findings indicate that the transformation of standard antibiotics into ionic liquids can be a viable strategy to develop more potent formulations against challenging bacterial strains. nih.gov
Below is a data table summarizing the minimum inhibitory concentration (MIC) values of various ampicillin potassium ionic liquid conjugates against selected bacterial strains as reported in scientific literature.
Table 1: Minimum Inhibitory Concentration (MIC) of Ampicillin Ionic Liquid Conjugates
| Cation | Compound Name | Bacterial Strain | MIC (mM) |
|---|---|---|---|
| Sodium | Sodium Ampicillin | S. aureus ATCC 25923 | >5 |
| Sodium | Sodium Ampicillin | E. coli ATCC 25922 | >5 |
| 1-Ethyl-3-methylimidazolium | [EMIM][Amp] | S. aureus ATCC 25923 | >5 |
| 1-Ethyl-3-methylimidazolium | [EMIM][Amp] | E. coli ATCC 25922 | >5 |
| 1-Hydroxy-ethyl-3-methylimidazolium | [C2OHMIM][Amp] | S. aureus ATCC 25923 | >5 |
| 1-Hydroxy-ethyl-3-methylimidazolium | [C2OHMIM][Amp] | E. coli ATCC 25922 | >5 |
| Choline | [Choline][Amp] | S. aureus ATCC 25923 | >5 |
| Choline | [Choline][Amp] | E. coli ATCC 25922 | >5 |
| Tetraethylammonium | [TEA][Amp] | S. aureus ATCC 25923 | >5 |
| Tetraethylammonium | [TEA][Amp] | E. coli ATCC 25922 | >5 |
| Cetylpyridinium | [C16Pyr][Amp] | S. aureus ATCC 25923 | 0.005 |
| Cetylpyridinium | [C16Pyr][Amp] | E. coli ATCC 25922 | 0.005 |
| Cetylpyridinium | [C16Pyr][Amp] | E. coli CTX M2 | 0.05 |
| Cetylpyridinium | [C16Pyr][Amp] | E. coli CTX M9 | 0.005 |
| Trihexyltetradecylphosphonium | [P6,6,6,14][Amp] | S. aureus ATCC 25923 | 0.005 |
| Trihexyltetradecylphosphonium | [P6,6,6,14][Amp] | E. coli ATCC 25922 | 0.005 |
Molecular Interactions and Environmental Fate
Chemical Interactions with Other Agents (in vitro/molecular level)
At the molecular level, ampicillin (B1664943) potassium's activity can be significantly influenced by the presence of other chemical agents. These interactions can affect its transport and excretion from the body, and lead to either synergistic or antagonistic effects when combined with other antimicrobials.
The renal excretion of ampicillin is an active process mediated by specific transporters in the kidney tubules. Ampicillin, being an organic anion, interacts with Organic Anion Transporters (OATs), such as OAT1 and OAT3, which are located in the basolateral membrane of the proximal tubule cells. solvobiotech.comwikipedia.org These transporters are responsible for the uptake of organic anions from the blood into the tubular cells, the first step in tubular secretion. solvobiotech.com
Certain drugs can competitively inhibit these transporters, thereby affecting the excretion of ampicillin. A classic example of this interaction is with probenecid (B1678239). drugs.comdrugbank.comnih.gov Probenecid competitively inhibits the renal tubular secretion of penicillins, including ampicillin. drugs.comdrugs.com This inhibition of OATs by probenecid decreases the renal clearance of ampicillin, leading to higher and more sustained plasma concentrations and an extended half-life. drugs.comnih.govnih.govnih.gov While often used therapeutically to boost the effectiveness of penicillins, this interaction highlights a key molecular mechanism influencing ampicillin's pharmacokinetics. drugs.comdrugbank.com Studies have shown that lipophilicity and the presence of hydrogen bond donors are key physicochemical determinants for the interaction of β-lactams with OAT3. researchgate.netnih.gov
| Interacting Agent | Transporter(s) Affected | Mechanism of Interaction | Outcome |
| Probenecid | Organic Anion Transporters (e.g., OAT1, OAT3) solvobiotech.comwikipedia.org | Competitive inhibition of renal tubular secretion drugs.comdrugbank.comdrugs.com | Increased plasma concentration and prolonged half-life of ampicillin drugs.comnih.govnih.gov |
The antimicrobial effect of ampicillin potassium can be either enhanced (synergy) or diminished (antagonism) when combined with other antimicrobial agents. These interactions are dependent on the specific mechanisms of action of the combined drugs.
Synergy: A well-documented synergistic interaction occurs between ampicillin and aminoglycosides (e.g., gentamicin, tobramycin, kanamycin, and amikacin). nih.govnih.govasm.orgasm.org In vitro studies against group B streptococci have demonstrated that these combinations lead to a greater bactericidal effect than either drug alone. nih.govnih.govasm.org The proposed mechanism is that ampicillin, by inhibiting cell wall synthesis, increases the permeability of the bacterial cell wall to the aminoglycoside, which then can more effectively reach its intracellular target, the ribosome, to inhibit protein synthesis. asm.org This synergy is particularly important for treating certain infections and can be effective even against aminoglycoside-resistant strains. nih.govnih.govasm.orgasm.org
Antagonism: Conversely, antagonism has been observed between ampicillin and bacteriostatic antibiotics like chloramphenicol (B1208). drugs.comresearchgate.netasm.org Ampicillin exerts its bactericidal effect by inhibiting cell wall synthesis, a process that is most effective in actively dividing bacteria. patsnap.comresearchgate.netnews-medical.net Chloramphenicol is a bacteriostatic agent that inhibits protein synthesis, thereby halting bacterial growth and division. drugs.com By preventing the bacteria from actively growing, chloramphenicol can reduce the effectiveness of ampicillin. drugs.comresearchgate.net In vitro growth kinetic assays have shown that chloramphenicol inhibits the early bactericidal activity of ampicillin against isolates like group B streptococci. researchgate.netasm.org However, some data have been conflicting, with other studies reporting potential synergy against specific pathogens like H. influenzae. nih.gov
| Combination Agent | Interaction Type | Proposed In Vitro Mechanism |
| Aminoglycosides (e.g., Gentamicin, Tobramycin) | Synergy nih.govnih.govglobalauthorid.com | Ampicillin damages the cell wall, enhancing aminoglycoside uptake. asm.org |
| Chloramphenicol | Antagonism drugs.comresearchgate.netasm.org | Chloramphenicol inhibits protein synthesis, making bacteria static and thus less susceptible to ampicillin's cell-wall-synthesis inhibition. drugs.com |
Ampicillin's primary mechanism of action involves the disruption of bacterial cell wall synthesis. patsnap.comresearchgate.net It specifically targets and irreversibly inhibits penicillin-binding proteins (PBPs), which are enzymes like DD-transpeptidase essential for the final step of peptidoglycan cross-linking. researchgate.netnews-medical.netpatsnap.com Peptidoglycan provides the cell wall with the structural rigidity needed to withstand the high internal osmotic pressure of the bacterial cytoplasm. news-medical.nethawaii.edu
By inhibiting peptidoglycan synthesis, ampicillin weakens the cell wall, making the bacterium susceptible to osmotic lysis. patsnap.comresearchgate.netquora.com This loss of structural integrity leads to the rupture of the cell membrane and the leakage of intracellular components, including ions. nih.gov Studies on Streptococcus faecalis treated with penicillin have shown that the cells accumulate less potassium compared to untreated cells, an effect attributed to the lesions created in the cell wall. nih.gov The disruption of the cell wall and subsequent membrane damage leads to a loss of the ability to maintain essential ion gradients, culminating in cell death. nih.govnih.gov
Solid-State Interactions with Co-Formulants (e.g., Clavulanate Potassium)
In solid dosage forms, this compound can interact with other components, known as excipients or co-formulants. These interactions are critical for the chemical and physical stability of the final product. A common and important co-formulant for aminopenicillins is clavulanate potassium, a β-lactamase inhibitor. patsnap.com
Pharmaceutical co-crystals are crystalline structures where two or more different molecules, such as an active pharmaceutical ingredient (API) and a co-former, are held together in the same crystal lattice by non-covalent interactions. nih.gov Hydrogen bonding is the most common and significant of these interactions. nih.gov
The potential exists for ampicillin and clavulanate potassium to form co-crystals. Both molecules possess functional groups (hydroxyls, carboxyls, amines, amides) capable of acting as hydrogen bond donors and acceptors. These interactions can create a new, stable crystalline structure with different physicochemical properties compared to the individual components. nih.gov Studies have successfully prepared co-crystals of amoxicillin (B794) trihydrate (a close analog of ampicillin) and potassium clavulanate. nih.govresearchgate.net This approach can be used to modify properties like solubility and dissolution rate. nih.govnih.gov Similarly, interactions with other excipients, such as lactose, can occur, as demonstrated by spectroscopic studies showing shifts in peaks that suggest potential incompatibilities at the molecular level. umsu.ac.irresearchgate.net
Solid-state interactions have significant consequences for the stability of pharmaceutical formulations, particularly for combination products like ampicillin-clavulanate. Clavulanate potassium is known to be chemically unstable and highly hygroscopic, meaning it readily absorbs moisture from the environment. nih.govresearchgate.net This moisture uptake can accelerate the degradation of clavulanate and potentially the ampicillin as well. nih.govmagtechjournal.com
The stability of amoxicillin and potassium clavulanate granules has been shown to be more closely correlated with water activity than with total water content, highlighting the importance of controlling the state of water in the formulation. magtechjournal.comteb.org.tr The degradation of clavulanic acid is often the primary factor limiting the shelf-life of the combined product. nih.govresearchgate.net Exposure to high temperatures and humidity significantly accelerates this degradation. nih.govjapsonline.comresearchgate.net Therefore, formulation science focuses on creating a stable environment by selecting appropriate excipients, controlling manufacturing processes to minimize moisture, and using protective packaging to prevent moisture ingress during storage. nih.govmagtechjournal.comteb.org.tr Co-crystallization can also be a strategy to enhance the stability of a sensitive compound like clavulanate. nih.gov
| Co-Formulant | Interaction Type | Implications for Stability and Formulation |
| Clavulanate Potassium | Hydrogen Bonding, Hygroscopicity | Clavulanate is unstable and hygroscopic; its degradation often limits product shelf-life. nih.govresearchgate.net Moisture and temperature control are critical. magtechjournal.comnih.gov |
| Lactose | Potential Incompatibility | Spectroscopic evidence suggests possible solid-state reactions, recommending avoidance in certain formulations. umsu.ac.irresearchgate.net |
Environmental Degradation Pathways and Fate
The environmental fate of this compound is a significant area of ecotoxicological research, driven by its widespread use and subsequent release into various environmental compartments. nih.gov Once introduced into the environment, typically through wastewater effluents and agricultural runoff, ampicillin and its derivatives are subject to a range of degradation processes. nih.govnih.gov These processes determine its persistence, bioavailability, and the formation of potentially bioactive transformation products. nih.gov The primary degradation pathways for ampicillin in the environment are hydrolysis and biodegradation, influenced by a variety of biotic and abiotic factors. nih.govresearchgate.net
Biotic and Abiotic Factors Affecting Environmental Persistence
The persistence of ampicillin in the environment is not static but is influenced by a complex interplay of biotic and abiotic factors. These factors dictate the rate and extent of its degradation.
Biotic Factors: Microbial activity is a primary driver of ampicillin degradation in soil and aquatic systems. nih.gov Certain microorganisms possess the ability to break down the ampicillin molecule, using it as a carbon or nitrogen source. nih.gov However, ampicillin is known to be poorly biodegradable, meaning that conventional wastewater treatment processes are often inefficient at its complete removal. researchgate.net The presence of a microbial community adapted to antibiotic exposure can influence the rate of degradation. This effect is attributed to the existing microbiota that degrades antibiotics. nih.gov
Abiotic Factors: Several abiotic factors play a crucial role in the degradation of ampicillin:
Hydrolysis: The β-lactam ring of the ampicillin molecule is susceptible to hydrolysis, which leads to the opening of the ring and inactivation of the antibiotic. This process is highly dependent on pH. Penicillins, including ampicillin, generally exhibit high susceptibility to hydrolysis, which can occur over several weeks in most surface waters and more rapidly, within days, in alkaline conditions. nih.gov In alkaline solutions (pH 12, 37°C), used to simulate degradation at a more neutral pH of 8, the first degradation product is 5R-penicilloic acid. nih.govresearchgate.net
Photolysis: Photochemical reactions, induced by natural sunlight in aquatic environments, are a major degradation pathway for many antimicrobial chemicals. acs.org These reactions can be direct, where the ampicillin molecule itself absorbs light, or indirect, where other substances in the water absorb light and produce reactive oxygen species that then degrade the ampicillin. acs.org
Temperature: Temperature affects the rate of chemical reactions, including hydrolysis and microbial activity. An increase in temperature generally accelerates the degradation of ampicillin. researchgate.net Studies on ampicillin trihydrate have shown that the dehydration rate, a precursor to degradation, increases significantly with higher ambient air temperature. researchgate.net
pH: As mentioned, pH is a critical factor in the hydrolysis of ampicillin. Alkaline conditions promote the degradation of the β-lactam ring. nih.govresearchgate.net
Adsorption to Soil and Sediment: Ampicillin has a reduced tendency to adsorb to soil components. nih.gov This means it is more likely to be transported into the aquatic environment rather than accumulating and persisting in soil. nih.gov
| Factor | Description | Impact on Ampicillin Persistence | Reference |
|---|---|---|---|
| Biotic Degradation | Breakdown by microorganisms. | Decreases persistence, though ampicillin is considered poorly biodegradable. | nih.govresearchgate.net |
| Hydrolysis | Cleavage of the β-lactam ring by water. | Decreases persistence, accelerated by alkaline pH. | nih.govnih.govresearchgate.net |
| Photolysis | Degradation by sunlight. | Decreases persistence in surface waters. | acs.org |
| Temperature | Affects reaction rates. | Higher temperatures generally decrease persistence. | researchgate.net |
| pH | Acidity or alkalinity of the medium. | Alkaline conditions significantly decrease persistence by promoting hydrolysis. | nih.govresearchgate.net |
| Adsorption | Binding to soil and sediment particles. | Low adsorption potential leads to higher mobility and less persistence in soil. | nih.gov |
Transformation Products in Aquatic and Soil Systems
The degradation of ampicillin leads to the formation of various transformation products (TPs). These TPs can sometimes be more stable, mobile, or even more toxic than the parent compound. nih.gov The identification of these products is crucial for a complete understanding of the environmental risk posed by ampicillin contamination.
In alkaline aqueous solutions, the degradation of ampicillin proceeds through a defined pathway. The initial product formed is 5R-penicilloic acid , which then undergoes epimerization to form the 5S isomer . nih.govresearchgate.net Further degradation can lead to other compounds. Mechanisms have been proposed for the formation of compounds previously thought to only form under acidic conditions, such as ampicillin penilloic acid and 2-hydroxy-3-phenylpyrazine . nih.govresearchgate.net Additionally, the formation of ampicillin polymers has been detected in dilute solutions within hours of dissolution. nih.govresearchgate.net The presence of ampicillin penicillenic acid and ampicillin penamaldic acid has also been identified. nih.govresearchgate.net
Some research on the related antibiotic amoxicillin, which shares a similar structure, has identified transformation products like 3-(4-hydroxyphenyl)pyrazinol, amoxicillin penilloic acid, amoxicillin penicilloic acid, and amoxicillin 2',5'-diketopiperazine in aquatic systems. acs.org While not directly ampicillin products, they highlight the types of transformations β-lactam antibiotics can undergo.
| Transformation Product | Formation Pathway/Conditions | Reference |
|---|---|---|
| 5R-Penicilloic acid | Initial product of hydrolysis in alkaline solutions. | nih.govresearchgate.net |
| 5S-Penicilloic acid | Formed via epimerization of the 5R isomer. | nih.govresearchgate.net |
| Ampicillin penilloic acid | Formed under alkaline conditions. | nih.govresearchgate.net |
| 2-Hydroxy-3-phenylpyrazine | Formed under alkaline conditions. | nih.govresearchgate.net |
| Ampicillin polymers | Detected in dilute aqueous solutions. | nih.govresearchgate.net |
| Ampicillin penicillenic acid | Detected via 1H NMR spectroscopy. | nih.govresearchgate.net |
| Ampicillin penamaldic acid | Detected via 1H NMR spectroscopy. | nih.govresearchgate.net |
Q & A
Q. How to quantify Ampicillin potassium concentrations in aqueous solutions during adsorption studies?
Use UV-Visible spectrophotometry calibrated at a wavelength of 254 nm (or compound-specific λmax). Prepare standard calibration curves with known concentrations (e.g., 10–100 mg/L), and validate measurements using a Shimadzu UV 1800 spectrophotometer . Adjust pH using a digital meter (e.g., Cyberscan pH 2100) to maintain consistency, as ionic states affect absorbance .
Q. What characterization techniques confirm the structural integrity of this compound in composite materials?
- FTIR : Identify functional groups (e.g., β-lactam ring at ~1770 cm⁻¹, carboxylate at ~1600 cm⁻¹) .
- XRD : Verify crystallinity and phase purity by comparing peaks with reference databases .
- SEM/TEM : Assess surface morphology and particle distribution (e.g., PDA/ZI composites) .
- TGA-DTA : Evaluate thermal stability and decomposition patterns (e.g., weight loss at 200–400°C) .
Q. What are standard protocols for synthesizing this compound-containing adsorbents?
Example: Mix zirconium oxychloride (0.10 M) with potassium iodate (0.10 M) under stirring (4 h, 27°C) to form zirconium iodate gel. Combine with polydopamine (synthesized via dopamine hydrochloride polymerization in 0.1 M HCl at 80°C) and stir for 8 h. Filter, dry at 50°C, and characterize .
Advanced Research Questions
Q. How to optimize experimental parameters for this compound adsorption using Response Surface Methodology (RSM)?
- Design : Apply Box-Behnken Design (BBD) with variables like pH (3–9), contact time (10–120 min), adsorbent dose (0.1–1.0 g/L), and initial concentration (50–200 mg/L) .
- Validation : Use ANOVA to assess model significance (p < 0.05) and verify R² values (>0.90). For PDA/ZI composites, optimal conditions may include pH 6.5, 60 min contact time, and 0.5 g/L dose .
Q. How to address discrepancies in adsorption capacity data across studies?
- Variable Analysis : Compare ionic strength (e.g., NaCl 0.01–0.1 M), competing ions (Ca²⁺, Mg²⁺), and temperature (25–45°C) .
- Model Selection : Test isotherms (Langmuir vs. Freundlich) and kinetics (pseudo-first vs. pseudo-second order). For example, PDA/ZI follows Langmuir (qmax = 256 mg/g) and pseudo-second-order kinetics .
- Thermodynamics : Calculate ΔG°, ΔH°, and ΔS° to distinguish physisorption (ΔG° < −20 kJ/mol) from chemisorption .
Q. How to design a study evaluating adsorbent reusability for this compound removal?
- Cycles : Perform 5–10 adsorption-desorption cycles using eluents like 0.1 M NaOH. Monitor efficiency decline (e.g., PDA/ZI retains >85% capacity after 5 cycles) .
- Post-Cycle Analysis : Use SEM/FTIR to detect structural degradation (e.g., pore collapse, functional group loss) .
Q. What statistical methods resolve contradictions in antimicrobial activity studies of this compound derivatives?
- Meta-Analysis : Aggregate data from multiple studies (e.g., MIC values against E. coli or S. aureus) and apply mixed-effects models to account for variability in protocols (e.g., broth microdilution vs. agar dilution) .
- Sensitivity Analysis : Test robustness by excluding outliers or low-quality studies (e.g., missing negative controls) .
Methodological Guidelines
- Data Presentation : Use tables to compare adsorption capacities (qmax), kinetics constants (k2), and thermodynamic parameters across studies .
- Reproducibility : Report reagent sources (e.g., Sigma Chemical Co. for Ampicillin) and instrument models (e.g., JEOL-JSM 6510LV SEM) .
- Ethical Compliance : Declare conflicts of interest and funding sources per journal guidelines (e.g., Medicinal Chemistry Research) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
